

5-Ethylpyrimidine-4,6-diol chemical properties and structure

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Compound of Interest

Compound Name: **5-Ethylpyrimidine-4,6-diol**

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An In-depth Technical Guide to **5-Ethylpyrimidine-4,6-diol**: Chemical Properties and Structure

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **5-Ethylpyrimidine-4,6-diol**. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related pyrimidine derivatives and employs predictive methodologies to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers the compound's physicochemical properties, tautomeric nature, spectroscopic characteristics, potential synthetic routes, and reactivity. Furthermore, it includes detailed, adaptable experimental protocols for the synthesis and characterization of this and similar pyrimidine-based compounds. The content is grounded in established chemical principles and supported by references to authoritative sources.

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of biologically significant molecules, including nucleobases, vitamins, and a wide array of synthetic drugs.^{[1][2]} Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point in medicinal chemistry and drug discovery.^{[1][2]} **5-Ethylpyrimidine-**

4,6-diol, a member of this important class of compounds, possesses a unique substitution pattern that is anticipated to influence its chemical behavior and biological interactions. The presence of the ethyl group at the 5-position and the hydroxyl groups at the 4- and 6-positions suggests the potential for diverse chemical transformations and biological activities. This guide aims to provide a detailed technical resource on **5-Ethylpyrimidine-4,6-diol**, leveraging data from analogous compounds to predict its properties and provide a framework for its synthesis and characterization.

Chemical and Physical Properties

Due to the limited availability of experimental data for **5-Ethylpyrimidine-4,6-diol**, the following properties are a combination of known information and predictions based on its structure and data from similar pyrimidine-4,6-diols.

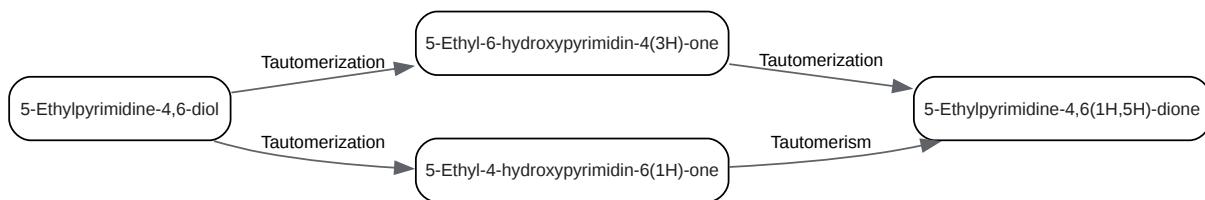
Property	Value/Information	Source
IUPAC Name	5-Ethylpyrimidine-4,6-diol	-
CAS Number	111129-64-7	[3]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[3]
Molecular Weight	140.14 g/mol	Predicted
Appearance	Solid	[3]
Melting Point	>300 °C (Predicted)	Inferred from[4]
Boiling Point	Not available	-
Solubility	Predicted to be soluble in polar organic solvents like DMSO and methanol.	Inferred from[4]
pKa	Predicted to have both acidic and basic properties.	Inferred from[5]

Structural Analysis and Tautomerism

The structure of **5-Ethylpyrimidine-4,6-diol** is characterized by a pyrimidine ring substituted with an ethyl group at the C5 position and hydroxyl groups at the C4 and C6 positions. A critical aspect of its structure is the existence of tautomeric forms.

Tautomerism

Pyrimidine-4,6-diols can exist in several tautomeric forms, primarily through keto-enol tautomerism.^[6] The predominant tautomeric form in the solid state and in solution is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring. The potential tautomeric equilibria for **5-Ethylpyrimidine-4,6-diol** are depicted below.



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Caption: Tautomeric forms of **5-Ethylpyrimidine-4,6-diol**.

Based on studies of related pyrimidine-4,6-diols, the keto-enol forms are generally more stable than the diol form.^[6] The diketo form may also be a significant contributor to the tautomeric mixture.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of **5-Ethylpyrimidine-4,6-diol** and typical values for similar compounds.

3.2.1. ¹H NMR Spectroscopy

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (ethyl)	1.1 - 1.3	Triplet	3H
CH ₂ (ethyl)	2.4 - 2.6	Quartet	2H
H ₂ (pyrimidine)	7.9 - 8.1	Singlet	1H
OH/NH	Broad, variable	Singlet	2H

Note: The chemical shifts of OH and NH protons are highly dependent on the solvent and concentration.

3.2.2. ¹³C NMR Spectroscopy

Carbon	Predicted Chemical Shift (δ , ppm)
CH ₃ (ethyl)	12 - 15
CH ₂ (ethyl)	20 - 25
C5 (pyrimidine)	105 - 110
C2 (pyrimidine)	145 - 150
C4, C6 (pyrimidine)	160 - 165

3.2.3. Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H/N-H stretch	3200 - 3500	Broad, Strong
C-H stretch (aliphatic)	2850 - 3000	Medium
C=O stretch (keto tautomer)	1650 - 1700	Strong
C=N, C=C stretch (ring)	1550 - 1650	Medium to Strong

3.2.4. Mass Spectrometry

The electron ionization (EI) mass spectrum of **5-Ethylpyrimidine-4,6-diol** is expected to show a molecular ion peak ($[M]^+$) at m/z 140. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules such as CO, HCN, and radicals from the substituents.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 5-alkylpyrimidine-4,6-diols is typically achieved through the condensation of an appropriately substituted three-carbon precursor with a source of the N-C-N fragment, such as urea or formamidine.^[7] A plausible synthetic route to **5-Ethylpyrimidine-4,6-diol** involves the condensation of diethyl ethylmalonate with formamidine acetate.



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Caption: A potential synthetic pathway for **5-Ethylpyrimidine-4,6-diol**.

Reactivity

The reactivity of **5-Ethylpyrimidine-4,6-diol** is dictated by the pyrimidine ring and its substituents.

- **Electrophilic Aromatic Substitution:** The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the presence of two electron-donating hydroxyl groups is expected to activate the ring, particularly at the C2 position.
- **Nucleophilic Substitution:** The hydroxyl groups can be converted into better leaving groups (e.g., chloro groups) to facilitate nucleophilic substitution reactions.
- **Reactions of the Ethyl Group:** The ethyl group can potentially undergo radical halogenation at the benzylic-like position.

- Reactions of the Hydroxyl Groups: The hydroxyl groups can undergo O-alkylation and O-acylation.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and characterization of **5-Ethylpyrimidine-4,6-diol**.

Synthesis of 5-Ethylpyrimidine-4,6-diol

Objective: To synthesize **5-Ethylpyrimidine-4,6-diol** via the condensation of diethyl ethylmalonate and formamidine acetate.

Materials:

- Diethyl ethylmalonate
- Formamidine acetate
- Sodium ethoxide (or sodium metal in absolute ethanol)
- Absolute ethanol
- Hydrochloric acid (concentrated)
- Standard laboratory glassware and reflux apparatus

Procedure:

- Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- To the stirred solution, add diethyl ethylmalonate dropwise at room temperature.
- Add formamidine acetate to the reaction mixture.
- Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the crude product.
- Collect the precipitate by vacuum filtration, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure **5-Ethylpyrimidine-4,6-diol**.

Spectroscopic Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a solution of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
- Process the spectra and assign the signals based on their chemical shifts, multiplicities, and integration values.

5.2.2. Infrared (IR) Spectroscopy

- Prepare a sample of the purified product as a KBr pellet or a Nujol mull.
- Acquire the IR spectrum using an FTIR spectrometer.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

5.2.3. Mass Spectrometry (MS)

- Introduce a small amount of the purified product into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI).
- Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Purification by Recrystallization

Objective: To purify the crude **5-Ethylpyrimidine-4,6-diol**.

Procedure:

- Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot-filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize the yield of crystals.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Potential Applications and Future Directions

Given the wide range of biological activities associated with pyrimidine derivatives, **5-Ethylpyrimidine-4,6-diol** represents a promising scaffold for the development of novel therapeutic agents.^{[1][2]} The ethyl group at the 5-position can be further functionalized to explore structure-activity relationships. Future research could focus on the synthesis and biological evaluation of a library of **5-ethylpyrimidine-4,6-diol** derivatives to identify compounds with potent and selective activity against various disease targets.

Conclusion

This technical guide has provided a detailed, albeit partially predictive, overview of the chemical properties, structure, synthesis, and reactivity of **5-Ethylpyrimidine-4,6-diol**. By leveraging data from analogous compounds and established chemical principles, this document serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related pyrimidine derivatives. The provided experimental

protocols offer a practical starting point for the synthesis and characterization of this intriguing molecule.

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